molecular formula C10H15ClFNO3S B587933 ent-Florfenicol Amine Hydrochloride CAS No. 1391054-08-2

ent-Florfenicol Amine Hydrochloride

Cat. No.: B587933
CAS No.: 1391054-08-2
M. Wt: 283.742
InChI Key: HWPBPTAOXVIKGI-IYPAPVHQSA-N
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Description

ent-Florfenicol Amine Hydrochloride: is a biochemical compound with the molecular formula C10H14FNO3S•HCl and a molecular weight of 283.75 g/mol . It is a derivative of florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine . This compound is notable for its antibacterial properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ent-Florfenicol Amine Hydrochloride involves the synthesis of florfenicol followed by its conversion to the amine derivative. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the quantification and validation of the compound .

Chemical Reactions Analysis

Types of Reactions: ent-Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of florfenicol, such as oxides, reduced amines, and substituted compounds .

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of ent-Florfenicol Amine Hydrochloride involves the conversion of Florfenicol to ent-Florfenicol followed by the reduction of the nitro group to an amine group and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Florfenicol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Florfenicol is reacted with sodium borohydride in ethanol to yield ent-Florfenicol", "The nitro group of ent-Florfenicol is reduced to an amine group using sodium borohydride in ethanol", "The resulting amine is reacted with hydrochloric acid in water to yield ent-Florfenicol Amine Hydrochloride" ] }

CAS No.

1391054-08-2

Molecular Formula

C10H15ClFNO3S

Molecular Weight

283.742

IUPAC Name

(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1

InChI Key

HWPBPTAOXVIKGI-IYPAPVHQSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl

Synonyms

(αS)-α-[(1R)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; 

Origin of Product

United States

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